1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
CAS No.: 1353977-36-2
Cat. No.: VC8069340
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353977-36-2 |
---|---|
Molecular Formula | C12H19N3O2S |
Molecular Weight | 269.37 |
IUPAC Name | 1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol |
Standard InChI | InChI=1S/C12H19N3O2S/c1-3-17-11-8-10(13-12(14-11)18-2)15-6-4-9(16)5-7-15/h8-9,16H,3-7H2,1-2H3 |
Standard InChI Key | PXAKUYZIBYPITD-UHFFFAOYSA-N |
SMILES | CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC |
Canonical SMILES | CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₂H₁₉N₃O₂S and a molar mass of 269.36 g/mol . Its structure consists of a pyrimidine ring substituted at position 6 with an ethoxy group (–OCH₂CH₃), at position 2 with a methylthio group (–SCH₃), and at position 4 with a piperidin-4-ol moiety (Figure 1).
Table 1: Physical and Chemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1353977-36-2 | |
Molecular Formula | C₁₂H₁₉N₃O₂S | |
Molar Mass | 269.36 g/mol | |
Storage Conditions | Room temperature, sealed | |
Solubility | Soluble in DMSO, methanol |
Structural Analogs and Derivatives
Several derivatives of this compound have been synthesized, including:
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1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride (CAS: 1353955-90-4), a primary amine derivative with enhanced bioavailability .
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1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1353985-26-8), a carboxylated analog investigated for drug conjugation .
Synthesis and Optimization
Key Synthetic Routes
The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. A representative pathway involves:
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Pyrimidine Core Formation: Condensation of thiourea with ethyl acetoacetate to form 2-methylthio-4-hydroxypyrimidine .
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Ethoxy Substitution: Reaction with iodoethane under basic conditions to introduce the ethoxy group at position 6 .
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Piperidin-4-ol Coupling: Mitsunobu or Ullmann coupling to attach the piperidin-4-ol moiety at position 4 .
Critical Reaction Parameters:
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) .
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Spectroscopic Data:
Derivative | Target Kinase | IC₅₀ (μM) | Source |
---|---|---|---|
Piperidin-4-amine analog | PDGFR | 0.45 | |
Carboxylic acid analog | FGFR | 1.12 |
Anticancer Applications
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In Vitro Cytotoxicity: EC₅₀ of 2.8 μM against melanoma (A375) and breast cancer (MCF-7) cells .
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Mechanism: Disruption of ATP-binding pockets in kinases, inhibiting phosphorylation cascades .
Applications and Future Directions
Drug Development
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Lead Compound: Serves as a scaffold for antitumor agents targeting kinase pathways .
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Combination Therapies: Synergistic effects observed with cisplatin and doxorubicin .
Industrial Use
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